6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromine atom at position 6, a methyl group at position 7, and a cyano group at position 3. These substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The bromine atom enables cross-coupling reactions, while the cyano group enhances electron-withdrawing effects, influencing both reactivity and biological interactions .
Properties
Molecular Formula |
C9H6BrN3 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-9-12-4-7(3-11)13(9)5-8(6)10/h2,4-5H,1H3 |
InChI Key |
VVZCDINVSGNRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and subsequent bromination . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 6-position and other substituents enable diverse substitution reactions, often involving nucleophilic or electrophilic mechanisms.
Mechanism :
The bromine substituent acts as an electron-withdrawing group, activating the aromatic system for substitution. Rhodium-catalyzed reactions involve C-H activation at the C-5 position, followed by cross-coupling with arylboronic acids . CBrCl₃ facilitates α-bromination of carbonyl compounds, enabling condensation with 2-aminopyridine derivatives .
Coupling Reactions
These reactions focus on forming new bonds, often involving transition-metal catalysts or α-bromination intermediates.
Mechanism :
Copper(I) catalysis enables oxidative coupling between ketoxime acetates and pyridines, forming the imidazo[1,2-a]pyridine core. CBrCl₃ transfers bromine to carbonyl substrates, facilitating subsequent condensation .
Cyclization Reactions
These reactions form the fused imidazo[1,2-a]pyridine ring system, typically involving condensation of aminopyridines with carbonyl compounds.
Mechanism :
Initial imine formation between 2-aminopyridine and carbonyl compounds is followed by intramolecular cyclization. Elimination of HBr or water forms the fused bicyclic structure .
Functional Group Transformations
Reactions targeting the nitrile group or other substituents to generate derivatives with distinct properties.
Mechanism :
The nitrile group undergoes hydrolysis under acidic conditions, forming an amine. Formamide intermediates are reduced to amines via acidic methanol treatment .
Key Reaction Findings
-
Substitution : The 6-bromo group is reactive, enabling cross-coupling (e.g., Rhodium catalysis) and nucleophilic aromatic substitution.
-
Coupling : Copper(I) and CBrCl₃ facilitate ring formation and functionalization .
-
Cyclization : Mild conditions (e.g., microwave irradiation) accelerate condensation reactions .
-
Functionalization : Nitrile groups are readily converted to amines, expanding the compound’s synthetic utility .
This compound’s versatility in substitution, coupling, and cyclization makes it a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyridine class, including 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile, exhibit significant antimicrobial activity. Studies have demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.03 to 5.0 μM against Mtb H37Rv strain, indicating a promising potential for new anti-TB therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. The IC50 values for certain derivatives were found to be below 150 μM, suggesting selective targeting of cancer cells with minimal toxicity to normal cells .
Anti-inflammatory Effects
Additionally, this compound has shown potential anti-inflammatory effects. It may inhibit key inflammatory mediators, reducing inflammation in various disease models. This characteristic broadens its applicability in treating conditions associated with chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly impact potency and selectivity against different biological targets. For example:
| Compound Modification | Observed Effect |
|---|---|
| Bromine at C3 | Enhanced binding affinity |
| Methyl group at C7 | Increased anticancer activity |
| Substituents at C2 and C6 | Improved potency against Mtb |
These insights into SAR are essential for guiding further research and development of more effective derivatives .
Case Studies
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that it had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells .
Summary of Biological Activities
| Activity Type | MIC/IC50 Values | Notes |
|---|---|---|
| Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | Effective against MDR-TB and XDR-TB strains |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitrile groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit specific enzymes or activate certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural differences and their implications for reactivity and biological activity:
Electronic and Steric Effects
- Cyano Group (Position 3): The electron-withdrawing nature of the cyano group in the target compound stabilizes the imidazo[1,2-a]pyridine core, enhancing its electrophilicity for further functionalization. This contrasts with amino-substituted analogs (e.g., 6-Bromoimidazo[1,2-a]pyridin-3-amine), where hydrogen bonding dominates .
- Bromine vs.
- Methyl Group (Position 7): The 7-methyl substituent introduces steric hindrance, which may limit rotational freedom and stabilize specific conformations critical for target engagement .
Biological Activity
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features:
- A bromine atom at the 6th position
- A methyl group at the 7th position
- A nitrile group at the 3rd position
This unique configuration enhances its reactivity and potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.
- Antimicrobial Activity : The compound has shown promise as an antituberculosis agent, particularly against multidrug-resistant strains. Its mechanism likely involves the inhibition of key enzymes or receptors that play a role in bacterial survival and replication .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that modifications to the imidazo[1,2-a]pyridine structure can significantly influence biological activity. For instance:
| Compound Modification | Biological Activity (MIC) | Effect on Activity |
|---|---|---|
| Bromine at C6 | MIC 0.03 - 5.0 μM | Essential for activity against Mtb |
| Methyl at C7 | MIC varies | Enhances binding affinity |
| Nitrile at C3 | MIC reduced | Critical for interaction with targets |
These findings highlight the importance of specific functional groups in enhancing the efficacy of the compound against various pathogens.
Antitubercular Activity
In a study evaluating various imidazo[1,2-a]pyridine derivatives, compounds similar to this compound exhibited significant antitubercular activity with MIC values ranging from 0.025 to 0.054 μg/mL against drug-susceptible strains . In contrast, derivatives lacking key functional groups showed markedly reduced activity.
Anticancer Activity
Research on related compounds demonstrated that certain imidazo[1,2-a]pyridines possess potent anticancer properties. For example, one study reported that a derivative exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against various cancer cell lines . This suggests that structural modifications can lead to enhanced cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of precursor pyridine derivatives with appropriate nitrile sources. Catalysts such as In(OTf)₃ (indium triflate) can enhance cyclization efficiency, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric ratios of brominated intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Yield optimization may require iterative adjustment of reaction times and catalyst loading .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) and substituent effects (methyl groups at δ 2.3–2.7 ppm). Bromine’s electronegativity deshields adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 262.0) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement, as seen in structurally related compounds like 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, where bromine’s position influences π-stacking .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (dichloromethane). Stability assessments under ambient light, humidity, and temperature (via TGA/DSC) are critical. Bromine’s lability may require inert atmospheres (N₂/Ar) during storage. UV-Vis spectroscopy monitors degradation (e.g., absorbance shifts >300 nm) .
Advanced Research Questions
Q. How can substituent effects (bromo, methyl, nitrile) be exploited to modulate reactivity in cross-coupling reactions or biological assays?
- Methodology :
- Suzuki-Miyaura Coupling : Bromine serves as a leaving group for palladium-catalyzed aryl-aryl bond formation. Methyl groups may sterically hinder coupling; optimize ligands (e.g., XPhos) and bases (K₂CO₃) .
- Biological Activity : Nitrile groups enhance hydrogen bonding in enzyme pockets. Compare IC₅₀ values against methyl/cyano analogs in kinase inhibition assays .
Q. What strategies can resolve contradictions in reported reactivity or biological activity data across studies?
- Methodology :
- Comparative Studies : Replicate experiments under standardized conditions (solvent, pH, temperature).
- Meta-Analysis : Cross-reference datasets from structurally similar compounds (e.g., 6-Bromoimidazo[1,2-a]pyridine derivatives) to identify outliers .
- Advanced Analytics : Use LC-MS/MS to detect trace impurities (<0.1%) that may skew bioactivity results .
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in novel reaction environments or biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate transition states for bromine substitution pathways .
- Molecular Dynamics (MD) : Model binding affinities to target proteins (e.g., kinases) using docking software (AutoDock Vina). Validate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
